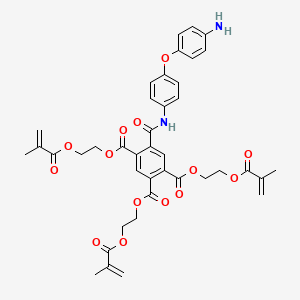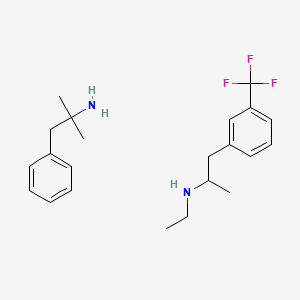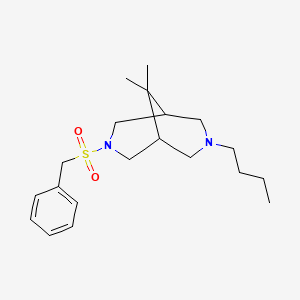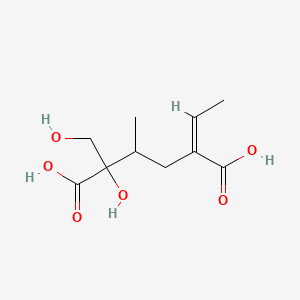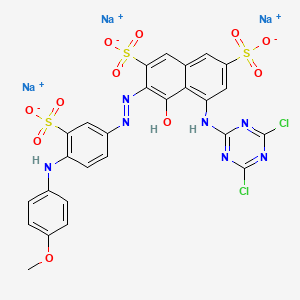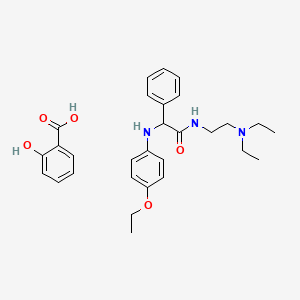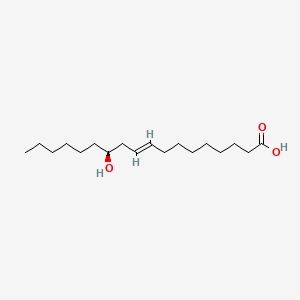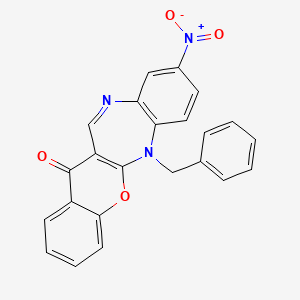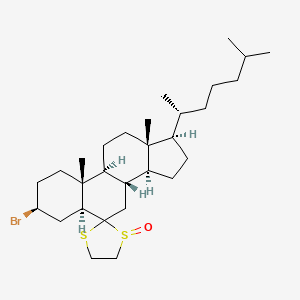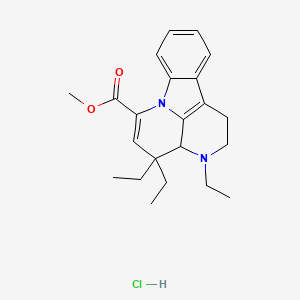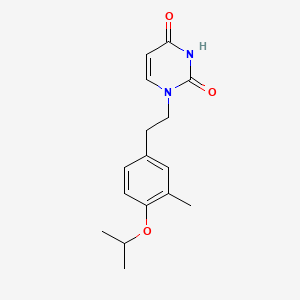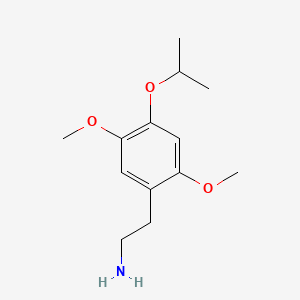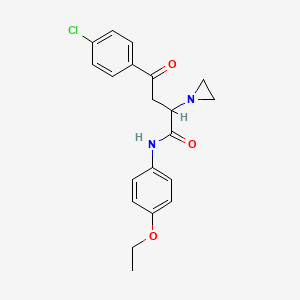
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide is a complex organic compound characterized by its unique aziridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a nucleophile.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a Friedel-Crafts acylation reaction, where an ethoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target proteins. This modification can alter the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 4-ethoxyphenyl sulfone
- Benzyl 4-chlorophenyl ether
- 3-(4-Chlorophenyl)-2-oxiranylmethanone
Uniqueness
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide is unique due to its aziridine ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chlorophenyl and ethoxyphenyl groups further enhances its versatility in various applications.
Properties
CAS No. |
116356-09-3 |
|---|---|
Molecular Formula |
C20H21ClN2O3 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-26-17-9-7-16(8-10-17)22-20(25)18(23-11-12-23)13-19(24)14-3-5-15(21)6-4-14/h3-10,18H,2,11-13H2,1H3,(H,22,25) |
InChI Key |
DCIVHTFEVOIFLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(CC(=O)C2=CC=C(C=C2)Cl)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


